molecular formula C19H25N3O3 B11188959 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol

1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B11188959
M. Wt: 343.4 g/mol
InChI Key: MKJRRPZSFWUCFZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 3,4-Dimethoxyphenyl Intermediate:

    Formation of the Piperazine Intermediate:

    Coupling of Intermediates:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Reduced aromatic rings.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in therapeutic effects, particularly in the treatment of disorders like depression and anxiety.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-3-yl)piperazin-1-yl)ethanol
  • 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-4-yl)piperazin-1-yl)ethanol

Comparison:

  • Structural Differences: The position of the pyridine ring in the piperazine moiety can vary, leading to differences in chemical properties and biological activity.
  • Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol is unique due to its specific arrangement of functional groups, which can result in distinct pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanol

InChI

InChI=1S/C19H25N3O3/c1-24-17-7-6-15(13-18(17)25-2)16(23)14-21-9-11-22(12-10-21)19-5-3-4-8-20-19/h3-8,13,16,23H,9-12,14H2,1-2H3

InChI Key

MKJRRPZSFWUCFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=N3)O)OC

Origin of Product

United States

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